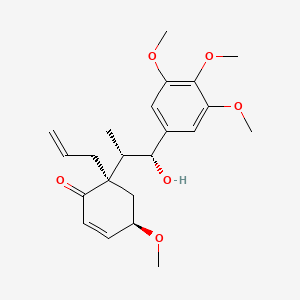
Megaphone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Megaphone is an aliphatic alcohol.
Aplicaciones Científicas De Investigación
Cancer Treatment
Megaphone's primary application lies in its potential as an anticancer agent. Research indicates that it inhibits the growth of several human carcinoma cells. Notably, studies have shown its effectiveness against nasopharyngeal carcinoma cells through various mechanisms:
- Cytotoxic Activity : this compound disrupts essential cellular processes in cancer cells, leading to apoptosis (programmed cell death) and inhibiting proliferation .
- Molecular Interactions : Recent studies have employed molecular docking simulations to understand how this compound interacts with key growth factor receptors involved in cancer progression:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor (VEGF)
- Fibroblast Growth Factor Receptor (FGFR)
- Cyclin D1 (CD1)
These interactions suggest that this compound may serve as a lead compound for developing targeted therapies against resistant cancer types .
Case Studies
- In Vitro Studies : In experiments conducted during the 1960s and 1970s, alcoholic extracts from Aniba megaphylla roots demonstrated significant inhibitory effects on nasopharyngeal carcinoma cell lines. Subsequent isolation of this compound confirmed its active role in this inhibition .
- Mechanistic Studies : A recent study detailed the interactions between this compound and various growth factor receptors using advanced computational methods. The findings indicated that this compound exhibits the strongest inhibitory action on EGFR, which is crucial for tumor growth and survival .
Propiedades
Número CAS |
64332-37-2 |
|---|---|
Fórmula molecular |
C22H30O6 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
(4R,6R)-6-[(1R,2S)-1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]-4-methoxy-6-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C22H30O6/c1-7-10-22(13-16(25-3)8-9-19(22)23)14(2)20(24)15-11-17(26-4)21(28-6)18(12-15)27-5/h7-9,11-12,14,16,20,24H,1,10,13H2,2-6H3/t14-,16+,20-,22-/m1/s1 |
Clave InChI |
JCRROBQLLRCCAV-SQKDIAQBSA-N |
SMILES |
CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)C2(CC(C=CC2=O)OC)CC=C |
SMILES isomérico |
C[C@H]([C@H](C1=CC(=C(C(=C1)OC)OC)OC)O)[C@]2(C[C@H](C=CC2=O)OC)CC=C |
SMILES canónico |
CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)C2(CC(C=CC2=O)OC)CC=C |
Key on ui other cas no. |
64332-37-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















